molecular formula C11H19NO2 B13083969 2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid

2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid

Katalognummer: B13083969
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: JTRLEXLPDQXVKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

The synthesis of 2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the piperidine ring. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

2-[1-(2-methylpropyl)piperidin-4-ylidene]acetic acid

InChI

InChI=1S/C11H19NO2/c1-9(2)8-12-5-3-10(4-6-12)7-11(13)14/h7,9H,3-6,8H2,1-2H3,(H,13,14)

InChI-Schlüssel

JTRLEXLPDQXVKB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CCC(=CC(=O)O)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.